cis-1,2-Diaminocyclohexane-n,n,n',n'-tetraaceticacid
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Overview
Description
cis-1,2-Diaminocyclohexane-n,n,n’,n’-tetraacetic acid: is an organic compound with the chemical formula C14H22N2O8. It is a derivative of cyclohexane and contains two amino groups and four acetic acid groups. This compound is known for its ability to act as a chelating agent, forming stable complexes with metal ions. It is widely used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Diaminocyclohexane-n,n,n’,n’-tetraacetic acid typically involves the reaction of cis-1,2-Diaminocyclohexane with chloroacetic acid. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
cis-1,2-Diaminocyclohexane+4Chloroacetic acid→cis-1,2-Diaminocyclohexane-n,n,n’,n’-tetraacetic acid+4HCl
Industrial Production Methods: In industrial settings, the production of cis-1,2-Diaminocyclohexane-n,n,n’,n’-tetraacetic acid involves the hydrogenation of o-phenylenediamine followed by the reaction with chloroacetic acid. The process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Chelation: cis-1,2-Diaminocyclohexane-n,n,n’,n’-tetraacetic acid forms stable chelates with metal ions such as calcium, magnesium, and iron. This property is utilized in various applications, including water treatment and analytical chemistry.
Substitution Reactions: The amino groups in the compound can undergo substitution reactions with various electrophiles, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Chelation: Typically involves the use of metal salts (e.g., calcium chloride, magnesium sulfate) in aqueous solutions.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products:
Chelates: Metal complexes with enhanced stability.
Substituted Derivatives: Compounds with modified functional groups for specific applications.
Scientific Research Applications
cis-1,2-Diaminocyclohexane-n,n,n’,n’-tetraacetic acid is widely used in scientific research due to its versatile chemical properties. Some of its key applications include:
Biology: Employed in biochemical assays to remove metal ions that can interfere with enzymatic reactions and protein stability.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic imaging agents.
Mechanism of Action
cis-1,2-Diaminocyclohexane-n,n,n’,n’-tetraacetic acid can be compared with other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). While all these compounds share the ability to form stable metal complexes, cis-1,2-Diaminocyclohexane-n,n,n’,n’-tetraacetic acid is unique due to its cyclohexane backbone, which imparts different steric and electronic properties to the chelate complexes .
Comparison with Similar Compounds
- Ethylenediaminetetraacetic acid (EDTA)
- Diethylenetriaminepentaacetic acid (DTPA)
- Nitrilotriacetic acid (NTA)
These compounds are widely used in various applications, but the specific choice of chelating agent depends on the desired properties of the metal complex and the application requirements.
Properties
Molecular Formula |
C14H22N2O8 |
---|---|
Molecular Weight |
346.33 g/mol |
IUPAC Name |
2-[[(1R,2S)-2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C14H22N2O8/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/t9-,10+ |
InChI Key |
FCKYPQBAHLOOJQ-AOOOYVTPSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Canonical SMILES |
C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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